(6-oxo-3H-pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-oxo-3H-pyridin-3-yl)boronic acid is a boronic acid derivative with a pyridine ring structure. This compound is of significant interest in organic chemistry due to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of both boronic acid and pyridine functionalities makes it a versatile intermediate for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-oxo-3H-pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange reaction followed by borylation.
Directed Ortho-Metallation and Borylation: This approach uses a directed ortho-metallation reaction to introduce a boronic acid group at a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed cross-coupling of halopyridines with boron reagents such as tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium-Catalyzed C-H Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H bond of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Analyse Chemischer Reaktionen
Types of Reactions
(6-oxo-3H-pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(6-oxo-3H-pyridin-3-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Chemical Biology: Utilized in the study of biological systems, including the development of probes for detecting biomolecules.
Wirkmechanismus
The mechanism of action of (6-oxo-3H-pyridin-3-yl)boronic acid depends on its specific application:
In Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.
In Cross-Coupling Reactions: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the oxo group at the 6-position.
2-Pyridinylboronic Acid: Similar structure but the boronic acid group is at the 2-position.
5-Pyridinylboronic Acid: Similar structure but the boronic acid group is at the 5-position.
Uniqueness
(6-oxo-3H-pyridin-3-yl)boronic acid is unique due to the presence of the oxo group at the 6-position, which can influence its reactivity and binding properties. This structural feature can enhance its utility in specific applications, such as enzyme inhibition and materials synthesis .
Eigenschaften
Molekularformel |
C5H6BNO3 |
---|---|
Molekulargewicht |
138.92 g/mol |
IUPAC-Name |
(6-oxo-3H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BNO3/c8-5-2-1-4(3-7-5)6(9)10/h1-4,9-10H |
InChI-Schlüssel |
KHZPJIJCUWHSLL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1C=CC(=O)N=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.